molecular formula C20H22F3N3O3 B2684611 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 801228-31-9

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2684611
CAS No.: 801228-31-9
M. Wt: 409.409
InChI Key: SSAGTXKWHVQJRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide” is a complex organic molecule that contains several functional groups, including a piperazine ring, methoxy groups, and an acetamide group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the piperazine ring, followed by substitution reactions to introduce the various functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its functional groups in spectroscopic analyses. For example, the methoxy groups would be expected to show characteristic peaks in an NMR spectrum .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of its functional groups. For example, the piperazine ring might undergo substitution reactions, while the acetamide group could be involved in hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamide group and the piperazine ring might confer solubility in polar solvents .

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives have been widely studied for their therapeutic applications across various diseases. The significance of piperazine, a nitrogen-containing heterocycle, lies in its versatility as a medicinal scaffold. Modifications to the piperazine nucleus result in molecules with diverse therapeutic potentials, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory properties, among others. These modifications indicate the significant impact substituents have on the pharmacokinetics and dynamics of the resulting molecules, suggesting a broad area for drug discovery and development (Rathi, Syed, Shin, & Patel, 2016).

Acetaminophen and Piperazine: Metabolism and Genetic Differences

The metabolism of acetaminophen (paracetamol), a widely used analgesic, involves several pathways including glucuronidation, sulfation, and oxidation, with variations in metabolism suggesting different susceptibilities to toxicity and therapeutic efficacy. This underscores the importance of understanding metabolic pathways in drug development, potentially relevant to the design and application of compounds like 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide (Zhao & Pickering, 2011).

Anti-Mycobacterial Activity of Piperazine Derivatives

Piperazine derivatives have shown significant anti-mycobacterial activity, including against multidrug-resistant and extremely drug-resistant strains of Mycobacterium tuberculosis. This highlights the potential for piperazine-based molecules in developing new anti-TB agents, a critical area given the global challenge of tuberculosis and drug resistance (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Environmental Impact and Removal of Pharmaceutical Compounds

The environmental persistence and impact of pharmaceutical compounds, including those related to piperazine derivatives, underscore the need for effective removal strategies from water bodies. Research into the adsorptive elimination of acetaminophen, a compound with a similar scope of use, from water highlights the importance of addressing pharmaceutical pollutants, potentially relevant to the environmental management of related piperazine derivatives (Igwegbe, Aniagor, Oba, Yap, Iwuchukwu, Liu, Souza, & Ighalo, 2021).

Mechanism of Action

Future Directions

The future research directions would depend on the context in which this compound is being studied. If it is a drug candidate, future studies might involve further pharmacological testing, optimization of its synthesis, and investigation of its mechanism of action .

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O3/c1-28-17-8-4-16(5-9-17)26-12-10-25(11-13-26)14-19(27)24-15-2-6-18(7-3-15)29-20(21,22)23/h2-9H,10-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAGTXKWHVQJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.